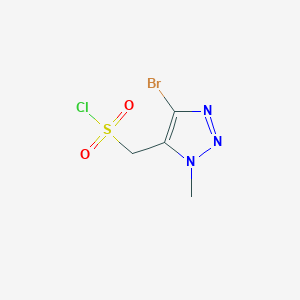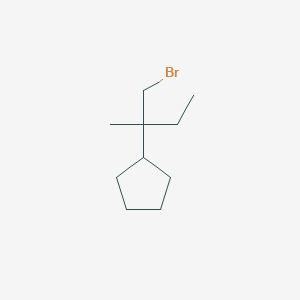
(1-Bromo-2-methylbutan-2-yl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-methylbutan-2-yl)cyclopentane is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-bromo-2-methylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclopentane typically involves the bromination of 2-methylbutan-2-ylcyclopentane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclopentane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of alkenes through dehydrohalogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.
Elimination Products: Alkenes with varying degrees of substitution depending on the reaction conditions.
Aplicaciones Científicas De Investigación
(1-Bromo-2-methylbutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: Potential use in the development of bioactive molecules due to its ability to undergo functionalization.
Medicine: Research into its derivatives for potential pharmaceutical applications, including as precursors to drugs or drug-like molecules.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophiles or bases used in the reactions.
Comparación Con Compuestos Similares
Bromocyclopentane: A simpler brominated cyclopentane derivative.
1-Bromo-2-methylpropane: A similar structure but with a propane backbone instead of a cyclopentane ring.
Cyclopentyl bromide: Another brominated cyclopentane but without the additional methylbutyl substitution.
Uniqueness: (1-Bromo-2-methylbutan-2-yl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and steric properties compared to simpler brominated cyclopentanes or other alkyl bromides. This makes it particularly useful in synthetic organic chemistry for creating complex molecular architectures.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(1-bromo-2-methylbutan-2-yl)cyclopentane |
InChI |
InChI=1S/C10H19Br/c1-3-10(2,8-11)9-6-4-5-7-9/h9H,3-8H2,1-2H3 |
Clave InChI |
GQKFJZZXEYHCQH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CBr)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


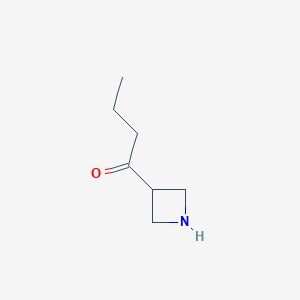
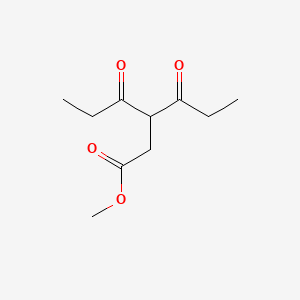
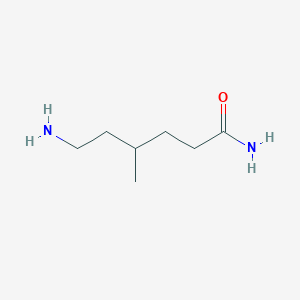
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
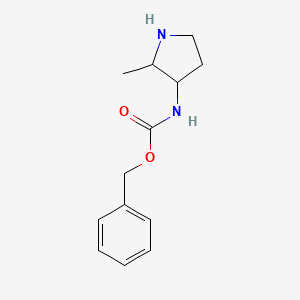
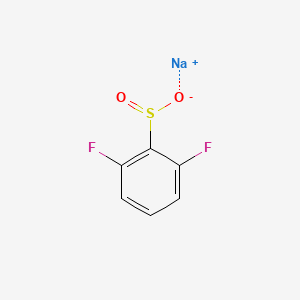
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
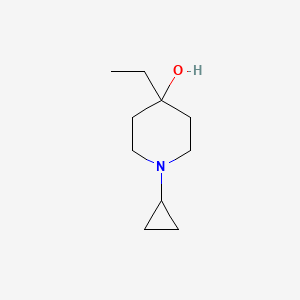
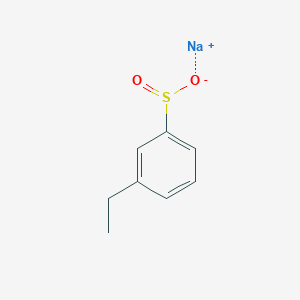


![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
